- Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters, European Journal of Medicinal Chemistry, 1984, 19(5), 441-50

Cas no 64228-84-8 ((R,R)-N,N'-Didemethyl Atracurium)

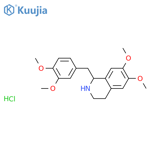

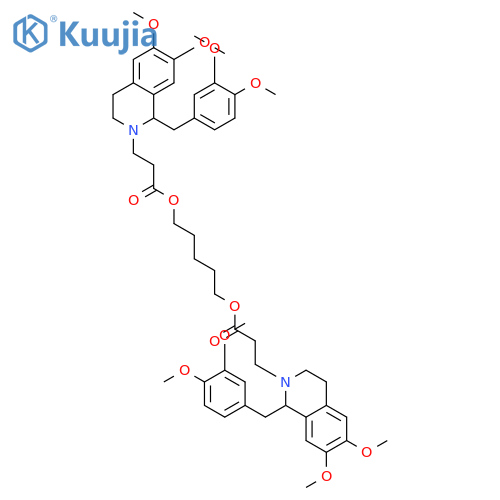

64228-84-8 structure

Nom du produit:(R,R)-N,N'-Didemethyl Atracurium

(R,R)-N,N'-Didemethyl Atracurium Propriétés chimiques et physiques

Nom et identifiant

-

- 5-[3-[(1r)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1h-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1r)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1h-isoquinolin-2-yl]propanoate

- ISO010;

- ZZV7VAV7QX

- 2,2'-(1,5-Pentanediyl) bis[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoate]

- DTXSID20708213

- UNII-ZZV7VAV7QX

- Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}

- CISATRACURIUM BESILATE IMPURITY R [EP IMPURITY]

- Atracurium Besylate EP impurity B

- 64228-84-8

- 5-[3-[(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate

- 2,2'-(1,5-Pentanediyl) bis((1R)-1-((3,4-dimethoxyphenyl)methyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinepropanoate)

- PENTANE-1,5-DIYL BIS(3-((1R)-1-((3,4-DIMETHOXYPHENYL)METHYL)-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLIN-2(1H)-YL)PROPANOATE)

- 2(1H)-ISOQUINOLINEPROPANOIC ACID,1-[(3,4-DIMETHOXYPHENYL)METHYL]-3,4-DIHYDRO-6,7-DIMETHOXY-, 1,5-PENTANEDIYL ESTER, (R*,R*)-(-)-, ETHANEDIOATE

- 2(1H)-Isoquinolinepropanoic acid, 1-((3,4-dimethoxyphenyl)methyl)-3,4-dihydro-6,7-dimethoxy-, 2,2'-(1,5-pentanediyl) ester, (1R,1'R)-

- (R,R)-N,N'-Didemethyl atracurium

- SCHEMBL2797941

- (R,R)-N,N'-Didemethyl Atracurium

-

- Piscine à noyau: InChI=1S/C51H66N2O12/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3/t40-,41-/m1/s1

- La clé Inchi: KFNBBSMQNSQPPJ-GYOJGHLZSA-N

Propriétés calculées

- Qualité précise: 988.45700

- Masse isotopique unique: 898.46157554Da

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 14

- Comptage des atomes lourds: 65

- Nombre de liaisons rotatives: 26

- Complexité: 1290

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 2

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 7.8

- Surface topologique des pôles: 133Ų

Propriétés expérimentales

- Le PSA: 207.52000

- Le LogP: 6.80770

(R,R)-N,N'-Didemethyl Atracurium PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | D439496-10mg |

(R,R)-N,N'-Didemethyl Atracurium |

64228-84-8 | 10mg |

$1499.00 | 2023-05-18 | ||

| TRC | D439496-1mg |

(R,R)-N,N'-Didemethyl Atracurium |

64228-84-8 | 1mg |

$190.00 | 2023-05-18 | ||

| TRC | D439496-25mg |

(R,R)-N,N'-Didemethyl Atracurium |

64228-84-8 | 25mg |

$ 800.00 | 2023-09-07 | ||

| TRC | D439496-5mg |

(R,R)-N,N'-Didemethyl Atracurium |

64228-84-8 | 5mg |

$173.00 | 2023-05-18 | ||

| TRC | D439496-50mg |

(R,R)-N,N'-Didemethyl Atracurium |

64228-84-8 | 50mg |

$1378.00 | 2023-05-18 |

(R,R)-N,N'-Didemethyl Atracurium Méthode de production

Synthetic Routes 1

Conditions de réaction

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Solvents: Water ; rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.3 Solvents: Dichloromethane ; rt

1.4 Solvents: Isopropanol ; rt

1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt

1.6 Solvents: Water ; rt

1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.8 Solvents: Dichloromethane ; rt

1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C

1.10 Solvents: Toluene ; 70 - 75 °C

1.11 30 min, 70 - 75 °C; 70 °C → rt

1.12 Solvents: Acetone ; rt → 2 °C

1.13 Solvents: Acetone ; overnight, 2 - 8 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.3 Solvents: Dichloromethane ; rt

1.4 Solvents: Isopropanol ; rt

1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt

1.6 Solvents: Water ; rt

1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.8 Solvents: Dichloromethane ; rt

1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C

1.10 Solvents: Toluene ; 70 - 75 °C

1.11 30 min, 70 - 75 °C; 70 °C → rt

1.12 Solvents: Acetone ; rt → 2 °C

1.13 Solvents: Acetone ; overnight, 2 - 8 °C

Référence

- Novel process for the preparation of cisatracurium besylate, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Ammonia Solvents: Water ; rt

1.2 Solvents: Acetic acid ; 4 h, 70 °C

1.3 Solvents: Acetone

1.2 Solvents: Acetic acid ; 4 h, 70 °C

1.3 Solvents: Acetone

Référence

- Process for preparation of atracurium besylate with improved isomeric ratio, IP.com Journal, 2009, ,

Synthetic Routes 4

Conditions de réaction

Référence

- Preparation of an antracurium stereoisomer, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Ammonia Solvents: Water ; pH 9 - 10

1.2 Solvents: Toluene ; 48 h, 80 °C

1.3 Solvents: Ethanol

1.2 Solvents: Toluene ; 48 h, 80 °C

1.3 Solvents: Ethanol

Référence

- Method for purifying Cisatracurium besylate, China, , ,

Synthetic Routes 6

Conditions de réaction

Référence

- Novel process for the preparation of cisatracurium besylate, India, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Ammonia Solvents: Water ; 30 min, rt

1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C

1.3 Solvents: Dichloromethane ; 6 h, reflux

1.4 Reagents: Ammonia Solvents: Water ; basified

1.5 Solvents: Acetone ; 30 min, rt

1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C

1.3 Solvents: Dichloromethane ; 6 h, reflux

1.4 Reagents: Ammonia Solvents: Water ; basified

1.5 Solvents: Acetone ; 30 min, rt

Référence

- Preparation of cisatracurium besylate intermediate, China, , ,

(R,R)-N,N'-Didemethyl Atracurium Raw materials

- (R)-tert-butyl Butyrate Norlaudanosine

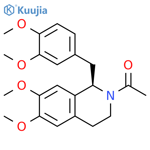

- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Oxalic acid

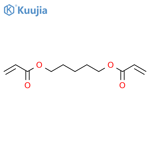

- pentane-1,5-diol

- N-Acetyl-L-(-)-leucine

- (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

- 1,5-Pentanediol Diacrylate (Stabilized with Hydroquinone)

(R,R)-N,N'-Didemethyl Atracurium Preparation Products

(R,R)-N,N'-Didemethyl Atracurium Littérature connexe

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

4. Back matter

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

64228-84-8 ((R,R)-N,N'-Didemethyl Atracurium) Produits connexes

- 1190316-24-5(5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one)

- 1805037-14-2(3-(Aminomethyl)-2,4-diamino-5-(difluoromethyl)pyridine)

- 881672-92-0(CHEMHERE CHEM130401)

- 1803607-90-0(tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate;oxalic acid)

- 2138222-84-9(N-{4-[chloro(ethylimino)oxo-lambda6-sulfanyl]phenyl}acetamide)

- 120160-29-4(1-(1-methyl-1H-indol-4-yl)-Ethanone)

- 63303-94-6(Carbamic acid, (2,2,2-trichloro-1-propoxyethyl)-, methyl ester)

- 2006526-16-3(Methyl 2-chloro-6-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate)

- 2138187-62-7(3-Furanmethanesulfonamide, α,2,5-trimethyl-)

- 895434-20-5(N-(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclopropanecarboxamide)

Fournisseurs recommandés

atkchemica

(CAS:64228-84-8)(R,R)-N,N'-Didemethyl Atracurium

Pureté:95%+

Quantité:1g/5g/10g/100g

Prix ($):Enquête